molecular formula C17H21NO4S2 B4340354 propyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

propyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

Cat. No.: B4340354
M. Wt: 367.5 g/mol
InChI Key: JUWVUOVXRZPTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate is a thiophene-derived compound characterized by a substituted heterocyclic core with a propyl ester group at position 3, ethyl and methyl substituents at positions 4 and 5, and a phenylsulfonylamino moiety at position 2 (Figure 1).

The synthesis of such compounds typically involves the Gewald reaction, a well-established method for constructing 2-aminothiophene scaffolds.

Properties

IUPAC Name

propyl 2-(benzenesulfonamido)-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-4-11-22-17(19)15-14(5-2)12(3)23-16(15)18-24(20,21)13-9-7-6-8-10-13/h6-10,18H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWVUOVXRZPTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1CC)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Ethyl 4-methyl-5-phenyl-2-amino-3-thiophenecarboxylate (, Table I): Substituents: Ethyl ester (position 3), 4-methyl, 5-phenyl, and 2-amino groups. The phenyl group at position 5 introduces steric bulk and aromatic interactions, whereas the target compound’s 5-methyl group reduces steric hindrance.

Propyl 4-ethyl-5-methyl-2-amino-3-thiophenecarboxylate: Hypothetical analog lacking the phenylsulfonyl group. The primary amino group may confer higher reactivity but lower stability under physiological conditions compared to the sulfonamide derivative.

Physicochemical Properties

Property Target Compound Ethyl 4-Methyl-5-Phenyl Analog
Molecular Weight (g/mol) ~393.5 (calculated) ~289.3
Ester Chain Propyl Ethyl
Position 4 Substituent Ethyl Methyl
Position 5 Substituent Methyl Phenyl
Position 2 Functional Group Phenylsulfonylamino Amino
  • Lipophilicity : The propyl ester and ethyl substituent in the target compound likely increase logP compared to the ethyl ester and phenyl-containing analog, enhancing membrane permeability.
  • Solubility : The phenylsulfonyl group may improve aqueous solubility relative to the purely hydrocarbon-substituted analog due to polar sulfonyl interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
propyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.